(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Properties
Molecular Formula |
C22H18FN3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-11-29-17-9-5-14(6-10-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-3-7-16(23)8-4-15/h3-10,13H,2,11-12H2,1H3/b19-13- |
InChI Key |
ASBPIRYEHVHDQA-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 4-fluorobenzylidene and 4-propoxybenzyl groups are introduced through condensation reactions with suitable benzylidene and benzyl derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions at the benzylidene or benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for developing new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
Structural Features: Unique combination of 4-fluorobenzylidene and 4-propoxybenzyl groups.
Biological Activities: Distinct biological activities compared to other similar compounds.
Biological Activity
The compound (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₁N₄O₂S
- Molecular Weight : 354.42 g/mol
This compound features a thiazole ring fused with a triazine moiety, which is known to influence its biological activity.
In Vitro Studies
Recent studies have highlighted the anticancer properties of related compounds in the thiazolo-triazine class. For instance, research on similar structures has shown significant cytotoxic effects against various cancer cell lines. In one study, a compound with a similar structure was tested against human cancer cell lines such as A549 (lung), CACO-2 (colon), and SH-SY5Y (neuroblastoma). The results indicated:
- Cytotoxicity : The compound exhibited IC50 values ranging from 10 µM to 50 µM across different cell lines.
- Mechanism of Action : The activation of caspase-3 was observed, suggesting that apoptosis is a key mechanism through which these compounds exert their effects .
Case Study: Les-236
A closely related compound, Les-236 , demonstrated promising results in a study where it was administered to A549 and CACO-2 cells. The findings included:
- Reactive Oxygen Species (ROS) : A significant decrease in ROS production was noted.
- Cell Viability : The compound reduced cell viability significantly over 48 hours.
- Caspase Activation : Enhanced caspase-3 activity was recorded at micromolar concentrations, indicating apoptosis induction .
Mechanistic Insights
The biological activity of these compounds is often linked to their ability to interact with specific cellular pathways:
- PPARγ Activation : Some thiazolo-triazines act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes and apoptosis in cancer cells.
- ROS Modulation : By decreasing ROS levels, these compounds may protect normal cells while selectively inducing death in cancerous cells due to higher oxidative stress tolerance in tumors.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2Z)-2-(4-fluorobenzylidene)... | A549 | 10 | Apoptosis via caspase activation |
| Les-236 | CACO-2 | 15 | ROS reduction and PPARγ activation |
| Related Thiazolidinones | SH-SY5Y | 20 | Cytotoxicity through metabolic disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
